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molecular formula C9H8BrNO4 B009049 Methyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 100487-82-9

Methyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No. B009049
M. Wt: 274.07 g/mol
InChI Key: KHXUTOLCCFWPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

A solution of (4-bromo-2-nitro-phenyl)-acetic acid methyl ester (0.99 g, 3.61 mmol) in ethanol (8 mL) at room temperature is treated with isoamyl nitrite (0.60 mL, 4.47 mmol). A solution of NaOEt in ethanol (1.9 M, 2.0 mL) is added, and the mixture is stirred at 60° C. for 2 hours and at room temperature for 16 hours. The mixture is neutralized with HCl (1.0 M, 4.0 mL) and concentrated under reduced pressure. The residue is extracted with ethyl acetate (20 mL×2) and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The residue is purified via silica gel chromatography eluting with 25% ethyl acetate in hexanes to give the title compound (0.36 g, 37%). ES/MS m/e 269.8; 271.8 (M+1).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[N+]([O-])=O.[N:16](OCCC(C)C)=[O:17].[CH3:24]C[O-].[Na+].Cl>C(O)C>[CH2:1]([O:2][C:3]([C:4]1[C:5]2[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=2[O:17][N:16]=1)=[O:15])[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 2 hours and at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl acetate (20 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC2=C1C=CC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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